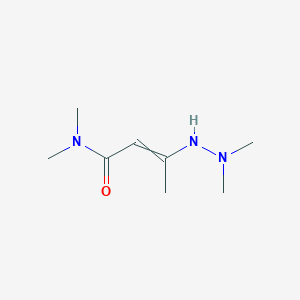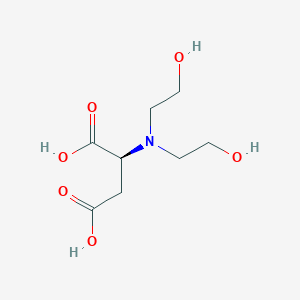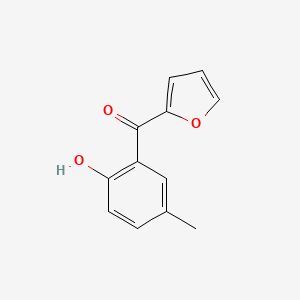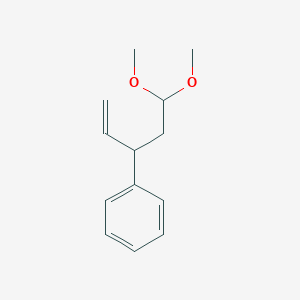![molecular formula C13H18O3 B14645380 (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane CAS No. 52094-00-5](/img/structure/B14645380.png)
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane typically involves the reaction of 2-methylphenol with an appropriate dioxolane precursor. One common method is the acid-catalyzed condensation of 2-methylphenol with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe or ligand in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins or enzymes, influencing their activity. Additionally, the dioxolane ring may participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxolane: Lacks the phenoxy group, making it less versatile in certain applications.
2-Methylphenol:
4-Phenyl-1,3-dioxolane: Similar structure but with a phenyl group instead of a methylphenoxy group.
Uniqueness
(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the 2-methylphenoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
52094-00-5 |
|---|---|
分子式 |
C13H18O3 |
分子量 |
222.28 g/mol |
IUPAC名 |
(4R)-2,2-dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O3/c1-10-6-4-5-7-12(10)14-8-11-9-15-13(2,3)16-11/h4-7,11H,8-9H2,1-3H3/t11-/m1/s1 |
InChIキー |
VWYJFDMNXJTNQS-LLVKDONJSA-N |
異性体SMILES |
CC1=CC=CC=C1OC[C@@H]2COC(O2)(C)C |
正規SMILES |
CC1=CC=CC=C1OCC2COC(O2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[1-(2-Oxopropyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14645362.png)

![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)



